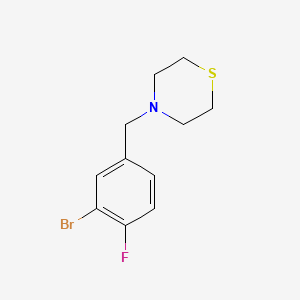![molecular formula C18H19NO B5800987 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5800987.png)
1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline, also known as MATQ, is a chemical compound that belongs to the tetrahydroquinoline family. MATQ has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline is not fully understood. However, it has been suggested that 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline exerts its therapeutic effects by modulating various cellular pathways. For example, 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in inflammation and cancer. 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline has also been shown to inhibit the activity of COX-2, an enzyme that is involved in inflammation and pain.
Biochemical and Physiological Effects:
1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline has also been shown to inhibit the activity of MMP-9, an enzyme that is involved in tissue remodeling and cancer metastasis. Additionally, 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline has been shown to induce apoptosis in cancer cells and inhibit cell proliferation.
Advantages and Limitations for Lab Experiments
1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline has several advantages for lab experiments. It is relatively easy to synthesize, and the yield is high. 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline is also stable under various conditions, which makes it suitable for long-term storage. However, one limitation of 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline is that it is not water-soluble, which can make it challenging to work with in aqueous environments.
Future Directions
There are several future directions for the study of 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline. One potential direction is to investigate the use of 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline in combination with other drugs for the treatment of various diseases. Another potential direction is to study the pharmacokinetics and pharmacodynamics of 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline in animal models and humans. Additionally, the development of novel synthetic methods for 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline and its derivatives could lead to the discovery of new therapeutic agents.
Synthesis Methods
1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline can be synthesized through a one-pot, three-component reaction of 4-methylacetophenone, aniline, and cyclohexanone. The reaction is carried out under reflux in the presence of a catalytic amount of p-toluenesulfonic acid. The yield of 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline is around 80%, and the purity can be improved through recrystallization.
Scientific Research Applications
1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral properties. 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-14-8-10-15(11-9-14)13-18(20)19-12-4-6-16-5-2-3-7-17(16)19/h2-3,5,7-11H,4,6,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGLUIWVUNNLFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(p-tolyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5800905.png)
![N-cyclopentyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5800921.png)


![methyl 4-{[(N-2-furoylglycyl)oxy]methyl}benzoate](/img/structure/B5800937.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5800939.png)


![2-ethyl-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5800955.png)
![N'-[1-(3-bromophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B5800958.png)
![4,6-dimethyl-2-[(2-phenylethyl)amino]nicotinamide](/img/structure/B5800960.png)
![{3,5-dichloro-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5800976.png)
![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]pyrrolidine](/img/structure/B5800978.png)
![5-bromo-2-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5800979.png)